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Compound of Interest

Compound Name: 4-Ethyl-2,2-dimethyloctane
CAS No.: 62183-96-4
Cat. No.: B15457184
Get Quote
. J

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for the
branched alkane, 4-Ethyl-2,2-dimethyloctane. Due to the limited availability of published
experimental spectra for this specific compound, this document focuses on predicted data
based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared
(IR) spectroscopy, and mass spectrometry (MS). Generic experimental protocols for obtaining
such data are also detailed.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for 4-Ethyl-2,2-
dimethyloctane. These predictions are derived from empirical rules and spectral databases of

similar compounds.

Table 1: Predicted *"H NMR Spectroscopic Data
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Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
~0.85 Triplet 3H -CH2CHs (ethyl group)
~088 Triplet 3H CHzCH: (terminal
methyl)
~0.90 Singlet 9H -C(CHs)s
~1.20-1.40 Multiplet 10H :;:i:)(powmethylene
~1.50 Multiplet 1H -CH(CH2CHs3)-
. 1 13
Chemical Shift (6, ppm) Assignment
~14.2 -CH2CHs (terminal methyl)
~14.5 -CH2CHs (ethyl group)
~23.0 -CH2CHs (terminal)
~29.0 -CHz- (polymethylene)
~30.0 -C(CHs)3
~31.8 -C(CHs)3
~36.0 -CHz- (polymethylene)
~42.0 -CH-

Table 3: Predicted IR Spectroscopic Data
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Frequency Range (cm™?) Intensity Bond Vibration

2850 - 2960 Strong C-H stretch (alkane)
1450 - 1470 Medium -CH:- bend (scissoring)
1365 - 1385 Medium -CHs bend (symmetric)
~ 720 Weak -CH2- rock (long chain)

Table 4: Predicted Mass Spectrometry Data (Major
Fragments)

The mass spectrum of a branched alkane is characterized by fragmentation at the branching
points to form more stable carbocations.[1][2] The molecular ion peak (M*) for 4-Ethyl-2,2-
dimethyloctane (m/z 170) is expected to be of very low abundance or absent.[2]

miz Fragment lon Notes

Loss of an ethyl radical

141 [CioH21]*
(*CH2CHs3)
113 [CsHa7]* Loss of a butyl radical (¢CaHo)
85 [CeHa3]* Cleavage at the ethyl branch
Cleavage leading to a pentyl
71 [CsH11]* ] J 9 penty
cation
tert-Butyl cation, often the
57 [CaHo]*
base peak
43 [CsH7]* Isopropyl cation
29 [C2Hs]* Ethyl cation

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data
detailed above.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

'H and 3C NMR

o Sample Preparation: Dissolve approximately 5-20 mg of the analyte (for *H NMR) or 20-100
mg (for 33C NMR) in 0.5-0.7 mL of a deuterated solvent (e.g., CDCIs) in a clean, dry NMR
tube. The solution should be free of any particulate matter.

 Instrumentation: Place the NMR tube in the spectrometer's probe.

e Locking and Shimming: The instrument's software is used to "lock" onto the deuterium signal
of the solvent to stabilize the magnetic field. The magnetic field homogeneity is then
optimized through a process called "shimming" to achieve high-resolution spectra.

e Acquisition Parameters:

o 'H NMR: A standard pulse sequence is used. Key parameters include the number of scans
(typically 8-16), relaxation delay (1-5 seconds), and acquisition time (2-4 seconds).

o 13C NMR: Due to the low natural abundance of *3C, more scans are required (typically 128
or more). Proton decoupling is employed to simplify the spectrum to singlets for each
unique carbon.

o Data Processing: The acquired free induction decay (FID) is Fourier transformed to generate
the frequency-domain spectrum. Phase and baseline corrections are applied. The chemical
shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.

Infrared (IR) Spectroscopy

o Sample Preparation: For a liquid sample like 4-Ethyl-2,2-dimethyloctane, a thin film can be
prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

e Instrumentation: Place the salt plates in the sample holder of the IR spectrometer.

o Data Acquisition: A background spectrum of the clean salt plates is first recorded. The
sample spectrum is then acquired. The instrument's software automatically subtracts the
background to produce the final spectrum. The spectrum is typically recorded over the range
of 4000 to 400 cm~1.[3][4]
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» Data Analysis: The resulting spectrum is a plot of percent transmittance versus wavenumber
(cm~1). The absorption bands are analyzed to identify the functional groups present in the
molecule.[3][4]

Mass Spectrometry (MS)

Electron lonization (EI) Mass Spectrometry

o Sample Introduction: A small amount of the volatile liquid sample is introduced into the ion
source of the mass spectrometer, often via a heated direct insertion probe or through the
output of a gas chromatograph (GC-MS).

« |onization: In the ion source, the sample molecules are bombarded with a high-energy
electron beam (typically 70 eV). This causes the molecules to ionize and fragment.

o Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer
(e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their
mass-to-charge ratio (m/z).

o Detection: The separated ions are detected, and a signal proportional to the abundance of
each ion is recorded.

o Data Presentation: The data is presented as a mass spectrum, which is a plot of relative ion
abundance versus m/z.

Logical Relationships in Spectroscopic Analysis

The following diagram illustrates the logical workflow of how the different spectroscopic
techniques are used in conjunction to elucidate the structure of an unknown compound like 4-
Ethyl-2,2-dimethyloctane.
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Spectroscopic Analysis Workflow for 4-Ethyl-2,2-dimethyloctane

Spectroscopic Techniques

Infrared (IR) Spectroscopy Mass Spectrometry (MS)
Identifies functional groups (C-H bonds) Determines molecular weight and fragmentation pattern
//
Data Interpretation /
\ 4
IR Data MS Data 1H & 3C NMR Data
C-H stretches and bends Molecular lon (m/z 170) and Fragment lons Chemical shifts, coupling, and integration
\

Confirms alkane nature / Confirms molecular formula (C12H26) and branching

Structur# Elucidation
4-Ethyl-2,2-dimethyloctane

Defines connectivity of atoms

Click to download full resolution via product page

Caption: Workflow for the structural elucidation of 4-Ethyl-2,2-dimethyloctane.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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